molecular formula C5H8N2O2 B157368 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- CAS No. 1711-88-2

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

Cat. No.: B157368
CAS No.: 1711-88-2
M. Wt: 128.13 g/mol
InChI Key: YUJVMSLMIGONMN-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- is a useful research compound. Its molecular formula is C5H8N2O2 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep .

Mode of Action

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one acts as a potent inhibitor of FAAH . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to an increase in their levels . This results in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context .

Biochemical Pathways

The compound affects the endocannabinoid signaling pathway . By inhibiting FAAH, it prevents the degradation of endocannabinoids, leading to increased endocannabinoid signaling . This can affect various downstream effects, such as pain sensation, mood, and sleep .

Pharmacokinetics

The compound’s ability to inhibit faah suggests that it may have good bioavailability

Result of Action

The inhibition of FAAH by 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one leads to increased levels of endocannabinoids . This can result in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context . For example, it may lead to reduced pain sensation, improved mood, or better sleep .

Action Environment

The action of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can be influenced by various environmental factors. For example, the presence of other compounds that affect FAAH activity or endocannabinoid levels could potentially impact its efficacy . Additionally, factors such as pH and temperature could potentially affect its stability

Properties

IUPAC Name

5-propan-2-yl-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJVMSLMIGONMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1075191
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1711-88-2
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1075191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the synthesis method described in the research paper for 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one?

A1: The research paper focuses on a novel two-step synthesis of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one using readily available starting materials: isobutanoic acid, hydrazine hydrate, and triphosgene []. This method is significant because it boasts a high yield of 73.9% with 99% purity [], making it a potentially more efficient and cost-effective alternative to existing synthesis methods. The simplicity of the process further enhances its suitability for industrial-scale production of this important intermediate in pesticide and pharmaceutical development.

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